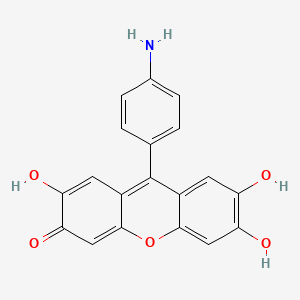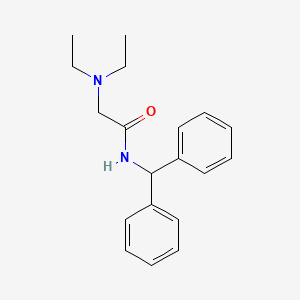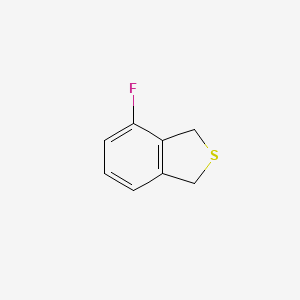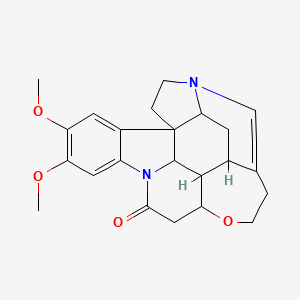![molecular formula C16H15BrN2O3 B14604087 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-52-0](/img/structure/B14604087.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. The final step involves the esterification of the azo compound with 3-bromopropanoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes that catalyze the reduction of the azo group, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyazobenzene: Similar in structure but lacks the ester group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine: Contains a pyrazole ring instead of the ester group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine: Features a naphthalene ring instead of the ester group.
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate is unique due to the presence of both the azo group and the ester group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
58586-52-0 |
|---|---|
Formule moléculaire |
C16H15BrN2O3 |
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
[4-[(4-methoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-6-2-12(3-7-14)18-19-13-4-8-15(9-5-13)22-16(20)10-11-17/h2-9H,10-11H2,1H3 |
Clé InChI |
ZWHLDMFPQZKYAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)
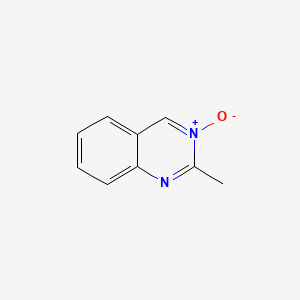
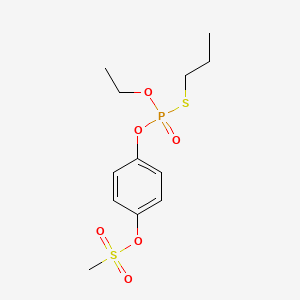
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
